molecular formula C13H9Br2N3O2 B1436613 (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide CAS No. 68639-26-9

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

Cat. No.: B1436613
CAS No.: 68639-26-9
M. Wt: 399.04 g/mol
InChI Key: OJJMOQAFMPSKRU-REZTVBANSA-N
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Mechanism of Action

The mechanism of action of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMOQAFMPSKRU-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural features observed in (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide?

A1: (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base compound characterized by a near-planar structure. [] This planarity arises from the small dihedral angle of 5.7° between its benzene and pyridine rings. [] The molecule exhibits an intramolecular O-H⋯N hydrogen bond involving the hydroxyl group and the adjacent hydrazine nitrogen atom. [] Additionally, intermolecular N—H⋯O hydrogen bonds between neighboring molecules contribute to the formation of chains extending along the crystallographic [] direction. [] These structural features, particularly the hydrogen bonding patterns, can influence the compound's packing arrangement, stability, and potential interactions with biological targets.

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